6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide or potassium fluoride can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
- 3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
6-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both chlorine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical modifications and applications in various fields .
Properties
Molecular Formula |
C8H6ClIN2 |
---|---|
Molecular Weight |
292.50 g/mol |
IUPAC Name |
6-chloro-2-iodo-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H6ClIN2/c1-12-7(10)4-5-2-3-6(9)11-8(5)12/h2-4H,1H3 |
InChI Key |
JOBSOUNUEBQADT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1N=C(C=C2)Cl)I |
Origin of Product |
United States |
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